エピタラクセロール

説明

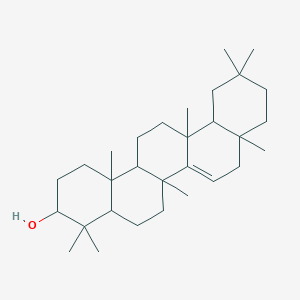

Epitaraxerol, also known as epi-taraxerol, is a naturally occurring compound found in the plant species of Taraxacum officinale, commonly known as dandelion. It is a sesquiterpene lactone, and is a member of the taraxerol family. It is known to have anti-inflammatory, anti-tumor, and antioxidant properties. It is used in traditional Chinese medicine, and is also found in some dietary supplements.

科学的研究の応用

抗酸化作用

エピタラクセロール: は、抗酸化作用を持つ可能性のある化合物として特定されています。抗酸化物質は、細胞の損傷や様々な病気につながる可能性のある活性酸素種を中和する上で不可欠です。 トウダイグサ属の植物に含まれるエピタラクセロールは、細胞を酸化損傷から保護する役割を果たしており、慢性疾患や老化の予防に不可欠です {svg_1}.

糖尿病に対する効果

研究によると、エピタラクセロールは抗糖尿病効果を示す可能性があります。糖尿病は、血糖値が高い状態と、体がインスリンを適切に生成または反応できない状態を特徴としています。 エピタラクセロールなどの化合物は、血糖値の調節に役立ち、糖尿病の管理のための天然の治療選択肢を提供する可能性があります {svg_2}.

免疫調節効果

免疫調節効果は、エピタラクセロールのもう1つの重要な用途です。これは、免疫反応または免疫システムの機能を修飾する能力を指します。 免疫調節物質として、エピタラクセロールは、免疫システムを強化または抑制して、感染症と戦う、炎症を軽減し、さらには体の防御機構を調節することにより、がん治療にも役割を果たす可能性があります {svg_3}.

抗炎症および抗リウマチ作用

炎症は、有害な刺激に対する生物学的反応であり、慢性炎症は、関節炎を含む様々な病気につながる可能性があります。 エピタラクセロールは、抗炎症作用について研究されており、炎症と関連する痛みを軽減することにより、関節炎などの状態の治療に役立つ可能性があります {svg_4}.

創傷治癒特性

エピタラクセロールの創傷治癒における役割は、組織の修復と再生を促進する可能性があるため、関心の高い分野です。 炎症、組織形成、リモデリングなどの創傷治癒プロセスの様々な段階に影響を与えることで、エピタラクセロールは創傷の治癒を加速する治療法の開発に役立つ可能性があります {svg_5}.

抗菌活性

エピタラクセロールは、細菌感染症の克服に有望な結果を示しています。その抗菌活性は、抗生物質耐性の増加に伴い特に重要です。 細菌、ウイルス、その他の病原体の増殖を阻害することで、エピタラクセロールは、新しい抗菌薬の開発に貢献する可能性があります {svg_6}.

抗がん作用

エピタラクセロールの抗がん作用は、がんの発症を予防または抑制する可能性があるため、調査されています。 アポトーシス(プログラム細胞死)を誘導し、細胞増殖を阻害することにより、エピタラクセロールは、がん研究と治療において貴重な化合物となる可能性があります {svg_7}.

利尿作用

最後に、エピタラクセロールは、その利尿作用について調査されています。利尿薬は、尿の生成量を増やすことで、体から余分な塩分と水分を排出するのに役立ちます。 エピタラクセロールのこの特性は、余分な体液の除去が必要な高血圧や浮腫などの状態の治療に役立つ可能性があります {svg_8}.

作用機序

Target of Action

Epitaraxerol, also known as Isotaraxerol, is a natural product isolated from the leaves of E. neriifolia . It shows moderate antifungal activity against C. albicans and low antimicrobial activity against T. mentagrophytes, A. niger, S. aureus, E. coli, P. aeruginosa, and B. subtilis . Therefore, its primary targets are these microorganisms.

Mode of Action

It is known that it exhibits antimicrobial and antifungal properties . This suggests that Epitaraxerol may interact with specific proteins or enzymes in these microorganisms, disrupting their normal functions and leading to their death or inhibition of growth.

Result of Action

The molecular and cellular effects of Epitaraxerol’s action are primarily its antimicrobial and antifungal activities . By interacting with its targets, Epitaraxerol disrupts the normal functions of the microorganisms, leading to their death or inhibition of growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other substances can affect the stability and activity of Epitaraxerol.

生化学分析

Biochemical Properties

Epitaraxerol plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit moderate antifungal activity against Candida albicans and low antimicrobial activity against Trichophyton mentagrophytes, Aspergillus niger, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis . These interactions suggest that Epitaraxerol may interfere with the cell wall synthesis or membrane integrity of these microorganisms, although the exact biochemical pathways remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of Epitaraxerol involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Epitaraxerol’s antifungal activity against Candida albicans suggests that it may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity. Additionally, its low antimicrobial activity against other microorganisms indicates that it may target specific proteins or enzymes essential for their survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epitaraxerol have been observed to change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Epitaraxerol maintains its antifungal and antimicrobial properties over a certain period, but its efficacy may decrease with prolonged exposure due to degradation . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of Epitaraxerol.

Dosage Effects in Animal Models

The effects of Epitaraxerol vary with different dosages in animal models. At lower doses, Epitaraxerol exhibits moderate antifungal and antimicrobial activity, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity

Metabolic Pathways

Epitaraxerol is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism may involve phase I and phase II metabolic reactions, where it undergoes oxidation, reduction, and conjugation to form more hydrophilic metabolites for excretion . The specific enzymes and cofactors involved in Epitaraxerol’s metabolism are yet to be identified, but its effects on metabolic flux and metabolite levels are of significant interest.

Transport and Distribution

Epitaraxerol is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of Epitaraxerol is influenced by factors such as blood perfusion, tissue binding, and regional pH, which determine its localization and efficacy in different tissues .

Subcellular Localization

The subcellular localization of Epitaraxerol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Epitaraxerol can provide insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGUGZHBAOMSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871611 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 410.00 °C. @ 760.00 mm Hg | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

127-22-0 | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

282 - 283 °C | |

| Record name | Taraxerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is epitaraxerol and where is it found?

A1: Epitaraxerol is a naturally occurring pentacyclic triterpenoid. It has been isolated from various plant species, including Mallotus mollissimus [], Broussonetia luzonicus [], Mikania cordifolia [], Croton crassifolius [], Thymus alternans [], Adhatoda vasica [], Macaranga denticulate [], Halenia elliptica [], and Euphorbia chrysocoma []. It's often found alongside other triterpenes like taraxerol and lupeol.

Q2: Are there any studies on the biological activity of epitaraxerol?

A2: While research on epitaraxerol itself is limited, some studies suggest potential antifungal activity. For instance, in a study on constituents from Broussonetia luzonicus, epitaraxerol exhibited moderate antifungal activity against Candida albicans [].

Q3: What is the structural difference between epitaraxerol and taraxerol?

A3: Epitaraxerol and taraxerol are epimers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around a single stereocenter. This difference often arises from the orientation of a hydroxyl (OH) group on the triterpene skeleton.

Q4: Has the co-occurrence of epitaraxerol and taraxerol been observed in any plant species?

A4: Yes, both epitaraxerol and taraxerol have been identified together in several Mallotus species, including Mallotus apelta [] and Mallotus macrostachyus []. This co-occurrence is noteworthy and potentially significant for chemotaxonomic classification within the Mallotus genus.

Q5: Are there any specific analytical techniques used to identify and differentiate epitaraxerol from other triterpenes?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in identifying and differentiating epitaraxerol from other triterpenes. Specifically, 1H-NMR, 13C-NMR, and 2D NMR techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the distinction of epimers like epitaraxerol and taraxerol [, , , , , , , , ]. Additionally, mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (HPLC-MS), aids in determining the molecular weight and fragmentation pattern, further confirming the identity of epitaraxerol [, , ].

Q6: What is the significance of finding epitaraxerol in Euphorbiaceae species?

A6: The Euphorbiaceae family is known for its diverse array of triterpenoids. The presence of epitaraxerol in species like Mallotus mollissimus, Macaranga denticulate, and others supports the chemotaxonomic significance of triterpenoids within this family. Further research into the distribution and biological activities of these compounds could provide valuable insights into the evolution and potential medicinal applications of Euphorbiaceae plants.

Q7: Does the presence of epitaraxerol in Thymus alternans have any implications for its traditional uses?

A7: Thymus alternans is traditionally used for flavoring and medicinal purposes in the Carpathian region []. While the study primarily focused on the antiproliferative activity of other isolated triterpenes, the presence of epitaraxerol adds to the understanding of the chemical complexity of this species. Further investigation is needed to determine if epitaraxerol contributes to the plant's traditional uses.

Q8: Is there any research on the potential use of epitaraxerol in treating infectious diseases?

A8: While research specifically focusing on epitaraxerol's role in treating infectious diseases is limited, its presence in Euphorbia neriifolia, a plant traditionally used for its medicinal properties, suggests a potential area of study []. This plant, rich in various triterpenoids including epitaraxerol, has shown promising antimicrobial activities, indicating that further investigation into epitaraxerol's potential in this field is warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。